![molecular formula C22H31N3O4S2 B2943095 N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide CAS No. 865611-80-9](/img/structure/B2943095.png)

N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

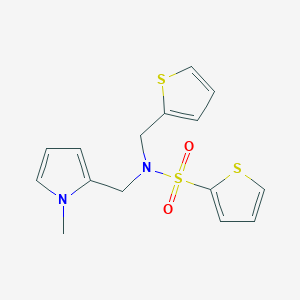

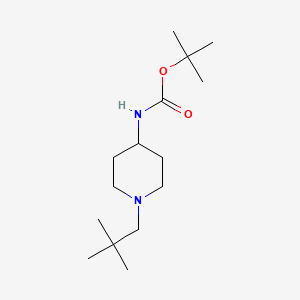

The compound “N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds that contain a sulfonamide functional group (R-SO2-NR’R’'). They have a wide range of applications, including in the synthesis of dyes, detergents, and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would include a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two aromatic rings (benzene rings) substituted with methyl and sulfonyl groups. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

Sulfonamides, including this compound, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis under acidic or alkaline conditions, breaking the S-N bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, sulfonamides are solid at room temperature and are soluble in organic solvents. They can exhibit tautomeric behavior, existing in equilibrium between the sulfonamide (R-SO2-NH2) and the tautomeric sulfinic acid amide (R-S(O)NH2) forms.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Bifunctional Sulfonamide-Amide Derivatives : A synthesis approach for bifunctional sulfonamide-amide derivatives, including compounds with similar structures to the specified chemical, demonstrated significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains (Abbavaram & Reddyvari, 2013).

- 2-Furoic Piperazide Derivatives : Research into 2-furoic piperazide derivatives, which share structural similarities with the specified compound, identified promising inhibitors for α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, suggesting potential applications in treating type 2 diabetes and Alzheimer's diseases (Abbasi et al., 2018).

Therapeutic Applications

- Antidepressant Metabolism : A novel antidepressant, sharing a piperazine component with the specified compound, underwent metabolic studies to identify the enzymes involved in its oxidative metabolism, providing insights into drug design and the metabolic pathways of related compounds (Hvenegaard et al., 2012).

- Multifunctional Antioxidants : Analogs of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, with additional free radical scavenger and chelating groups, were synthesized and evaluated, indicating their potential for the preventive treatment of age-related diseases such as cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Antimicrobial and Antiviral Activity

- Benzyl and Sulfonyl Derivatives : Synthesis and screening of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide revealed significant antibacterial, antifungal, and anthelmintic activity, offering a foundation for discovering new agents in these categories (Khan et al., 2019).

- Antiviral Study of Morpholine Derivatives : A series of morpholine substituted sulfonamide and urea derivatives demonstrated antiviral activity against an avian paramyxovirus, with one of the sulfonamide derivatives showing significantly higher activity than Ribavirin, a commercial antiviral drug (Selvakumar et al., 2018).

Zukünftige Richtungen

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It could potentially be developed into a new pharmaceutical drug, depending on its activity and safety profile .

Eigenschaften

IUPAC Name |

N-[2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S2/c1-17-5-7-21(15-19(17)3)30(26,27)23-9-10-24-11-13-25(14-12-24)31(28,29)22-8-6-18(2)20(4)16-22/h5-8,15-16,23H,9-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRNEGIJSHVUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943015.png)

![ethyl {2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2943016.png)

![2-(sec-butylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2943025.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943026.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2943027.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2943030.png)